Cas no 40951-40-4 (2-amino-2-(piperidin-4-yl)acetic acid)

2-Amino-2-(piperidin-4-yl)acetic acid is a versatile chiral building block featuring both an amino acid moiety and a piperidine ring, making it valuable in medicinal chemistry and peptide synthesis. Its rigid piperidine scaffold enhances conformational stability, while the carboxylic acid and amine functional groups enable diverse derivatization. This compound is particularly useful in the design of bioactive molecules, such as enzyme inhibitors or receptor modulators, due to its ability to mimic natural amino acids while introducing constrained geometry. High purity and well-defined stereochemistry further ensure reproducibility in research applications. Its structural features make it a promising intermediate for drug discovery and pharmaceutical development.
2-amino-2-(piperidin-4-yl)acetic acid structure
40951-40-4 structure
Product Name:2-amino-2-(piperidin-4-yl)acetic acid
CAS No:40951-40-4
MF:C7H14N2O2
MW:158.198261737823
MDL:MFCD18651602
CID:2634203
PubChem ID:9964346
Update Time:2025-05-19

2-amino-2-(piperidin-4-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2- (piperidin-4-yl)acetic acid
    • 2-Piperidin-4-ylglycine
    • (S)-a-amino-4-piperidine acetic acid
    • AB21184
    • (2S)-Amino(piperidin-4-yl)acetic acid
    • (S)-ALPHA-AMINO-4-PIPERIDINE ACETIC ACID
    • (S)-2-AMINO-2-(PIPERIDIN-4-YL)ACETIC ACID
    • (S)-Alfa-Amino-4-piperidine acetic acid
    • 2-amino-2-(piperidin-4-yl)acetic acid
    • MDL: MFCD18651602
    • Inchi: 1S/C7H14N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h5-6,9H,1-4,8H2,(H,10,11)/t6-/m0/s1
    • InChI Key: SRMWKNUAAAAUED-LURJTMIESA-N
    • SMILES: OC([C@H](C1CCNCC1)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Topological Polar Surface Area: 75.4

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Additional information on 2-amino-2-(piperidin-4-yl)acetic acid

Comprehensive Overview of 2-amino-2-(piperidin-4-yl)acetic acid (CAS No. 40951-40-4): Properties, Applications, and Research Insights

2-amino-2-(piperidin-4-yl)acetic acid (CAS No. 40951-40-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. This compound, often referred to as a piperidine derivative, combines the amino acid backbone with a piperidine ring, making it a versatile building block for drug discovery and peptide synthesis. Its molecular formula, C7H14N2O2, reflects a balanced hydrophilicity and lipophilicity, which is critical for optimizing drug bioavailability.

In recent years, the demand for piperidine-based compounds like 2-amino-2-(piperidin-4-yl)acetic acid has surged, driven by their applications in central nervous system (CNS) drug development and enzyme inhibition studies. Researchers are particularly interested in its potential to modulate neurotransmitter receptors and G-protein-coupled receptors (GPCRs), which are hot topics in neurodegenerative disease research. The compound's chiral center also opens avenues for stereoselective synthesis, a key focus in modern medicinal chemistry.

The synthesis of 40951-40-4 typically involves multi-step organic reactions, including reductive amination and carboxylation, with yields optimized through advanced catalysts like palladium complexes. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to ensure purity, a critical factor given its role in high-throughput screening (HTS) assays. Recent publications highlight its utility in designing peptidomimetics, addressing challenges like metabolic stability and cell permeability.

From an industrial perspective, 2-amino-2-(piperidin-4-yl)acetic acid is classified as a non-hazardous chemical, aligning with green chemistry principles. Its storage recommendations include ambient temperature and desiccated conditions to prevent degradation. Suppliers often provide GMP-grade batches for preclinical studies, catering to the growing demand for small-molecule libraries in AI-driven drug discovery platforms.

Emerging trends also link this compound to cancer immunotherapy and antibody-drug conjugates (ADCs), where its bifunctional linker properties are exploited. FAQs in scientific forums frequently address its solubility in DMSO and compatibility with click chemistry, reflecting practical concerns in lab workflows. As the pharmaceutical industry shifts toward personalized medicine, 40951-40-4 remains a pivotal tool for structure-activity relationship (SAR) optimization.

In summary, 2-amino-2-(piperidin-4-yl)acetic acid exemplifies the intersection of organic synthesis and biomedical innovation. Its adaptability across drug design, bioconjugation, and material science ensures its relevance in cutting-edge research. For researchers seeking CAS 40951-40-4 suppliers or technical data sheets, verifying third-party certifications and chromatographic purity reports is essential to meet project-specific requirements.

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